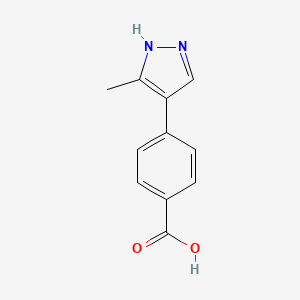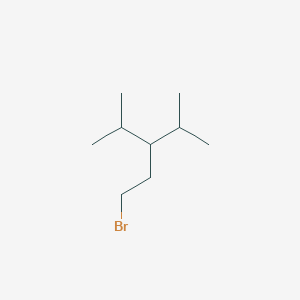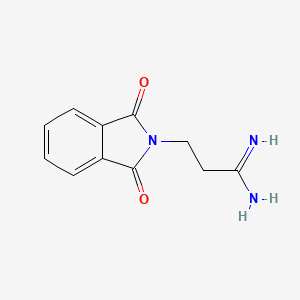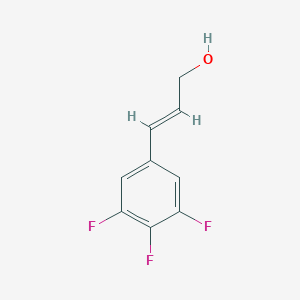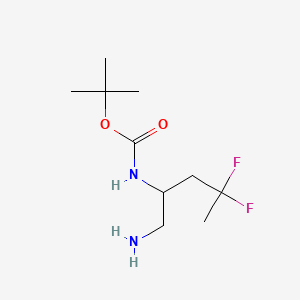
tert-Butyl (1-amino-4,4-difluoropentan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(1-amino-4,4-difluoropentan-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and have applications in various fields, including pharmaceuticals and agrochemicals. This compound is characterized by the presence of a tert-butyl group, an amino group, and two fluorine atoms on a pentane backbone.
Méthodes De Préparation
The synthesis of tert-butyl N-(1-amino-4,4-difluoropentan-2-yl)carbamate typically involves the protection of the amino group using a tert-butyl carbamate (Boc) group. The synthetic route generally includes the following steps:
Protection of the Amino Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of Fluorine Atoms: The fluorine atoms are introduced through a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST).
Formation of the Carbamate: The protected amino group is then reacted with a suitable isocyanate to form the carbamate linkage.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
tert-Butyl N-(1-amino-4,4-difluoropentan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
tert-Butyl N-(1-amino-4,4-difluoropentan-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl N-(1-amino-4,4-difluoropentan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The carbamate group can also undergo hydrolysis, releasing the active amine, which can then interact with its target.
Comparaison Avec Des Composés Similaires
tert-Butyl N-(1-amino-4,4-difluoropentan-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate: This compound has an additional fluorine atom, which may alter its chemical and biological properties.
tert-Butyl N-(1-amino-4,4-difluorobutan-2-yl)carbamate: This compound has a shorter carbon chain, which can affect its reactivity and stability.
The uniqueness of tert-butyl N-(1-amino-4,4-difluoropentan-2-yl)carbamate lies in its specific structure, which provides a balance between stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Propriétés
Formule moléculaire |
C10H20F2N2O2 |
|---|---|
Poids moléculaire |
238.27 g/mol |
Nom IUPAC |
tert-butyl N-(1-amino-4,4-difluoropentan-2-yl)carbamate |
InChI |
InChI=1S/C10H20F2N2O2/c1-9(2,3)16-8(15)14-7(6-13)5-10(4,11)12/h7H,5-6,13H2,1-4H3,(H,14,15) |
Clé InChI |
RXQFNRQDAQFGSD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC(C)(F)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(Aminomethyl)phenyl]propanoic acid](/img/structure/B13583185.png)
![2-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}-1,3-oxazole-4-carboxamide dihydrochloride](/img/structure/B13583193.png)
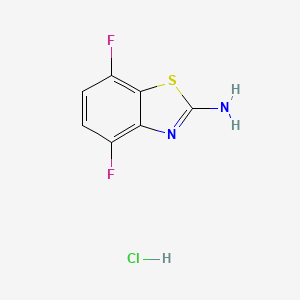

![N-[2-(1H-indol-3-yl)ethyl]-2-oxochromene-3-carboxamide](/img/structure/B13583203.png)
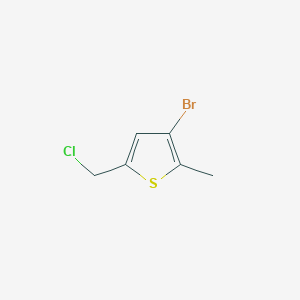
![(2R)-2-amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13583208.png)
![3-(Trifluoromethyl)-2-azabicyclo[2.2.2]octanehydrochloride](/img/structure/B13583211.png)
